[(3-Bromo-2-methylphenyl)methyl](methyl)amine
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Overview
Description
(3-Bromo-2-methylphenyl)methylamine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylbenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of (3-Bromo-2-methylphenyl)methylamine may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amine group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of compounds like 3-hydroxy-2-methylbenzylamine or 3-amino-2-methylbenzylamine.
Oxidation: Formation of 3-bromo-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-2-methylbenzylamine.
Scientific Research Applications
(3-Bromo-2-methylphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3-Bromo-2-methylphenyl)methylamine can be compared with other similar compounds, such as:
(3-Chloro-2-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(3-Fluoro-2-methylphenyl)methylamine: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
(3-Iodo-2-methylphenyl)methylamine:
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLPELLLMXYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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